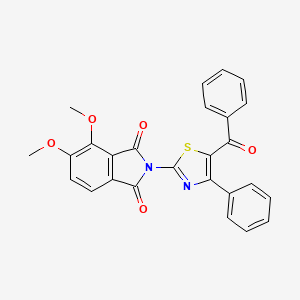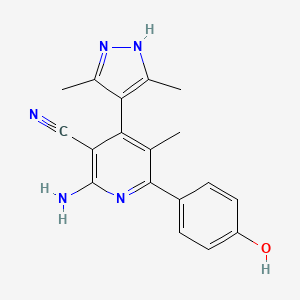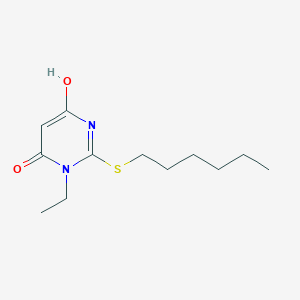
N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea
説明
N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been an increasing interest in the scientific research application of Diuron due to its potential use in the development of new drugs and therapies.
作用機序
N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant. In addition to its herbicidal activity, N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has also been shown to have a range of other effects on cells, including the induction of oxidative stress and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to inhibit cell proliferation, which may make it useful in the treatment of cancer. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have neurotoxic effects, which may be relevant to the development of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea in lab experiments is its low cost and availability. It is a widely used herbicide and is readily available from commercial suppliers. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of effects on cells, making it a useful tool for studying a variety of biological processes. However, there are also limitations to its use. N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea is a toxic compound and must be handled with care. In addition, its effects on cells may be non-specific, making it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea. One area of interest is its potential use in the development of new therapies for cancer and other diseases. N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to inhibit cell proliferation and induce oxidative stress, which may make it a useful tool for the development of new drugs. In addition, there is growing interest in the use of N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea as a tool for studying the effects of oxidative stress on cells, particularly in the context of neurodegenerative disorders. Finally, there is a need for further research to better understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea on cells and to identify potential new applications for this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have a range of potential applications in scientific research. One area of interest is its use as a tool for studying the effects of oxidative stress on cells. Oxidative stress is a key factor in many diseases, including cancer and neurodegenerative disorders, and N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to induce oxidative stress in cells. This makes it a useful tool for studying the mechanisms underlying these diseases and for testing potential therapies.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c1-20-13-5-3-9(16)7-12(13)19-14(21)18-11-4-2-8(15)6-10(11)17/h2-7H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAFCWYWWNBHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734695.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3734702.png)

![7-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734730.png)


![2-amino-4-[4-(2-hydroxyethoxy)phenyl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B3734740.png)
![7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734742.png)
![2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B3734756.png)
![4-[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3734764.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide](/img/structure/B3734778.png)
![N-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B3734789.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3734790.png)